Arsine, difluorophenyl- is an organoarsenic compound characterized by the presence of arsenic and fluorinated phenyl groups. It is classified under arsenic compounds, which are known for their toxicity and environmental concerns. The compound is associated with various industrial applications but is subject to strict regulations due to its hazardous nature.
Arsine, difluorophenyl- is recognized in the context of environmental compliance and material safety. It has been included in lists of restricted substances due to its potential health risks, particularly in wood and wooden materials where it has been banned for intentional addition under regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) .
This compound falls under the category of organometallic compounds, specifically those containing arsenic. Its classification as hazardous is primarily due to the toxicological effects associated with arsenic compounds, which can lead to serious health issues upon exposure.
The synthesis of arsine, difluorophenyl- typically involves the reaction of difluorophenyl derivatives with arsenic-containing reagents. Specific methods may include:
Arsine, difluorophenyl- has a molecular formula that reflects its composition of arsenic, fluorine, and carbon. The structure can be represented as follows:
Arsine, difluorophenyl- can participate in various chemical reactions:
The mechanism of action for arsine, difluorophenyl- primarily involves its reactivity as a nucleophile. In biological systems, it can interact with cellular components leading to toxicity through:
Research indicates that compounds containing arsenic can lead to cellular apoptosis and necrosis through these mechanisms, highlighting the importance of understanding their biological impact.
The toxicity profile indicates significant hazards associated with exposure, including potential carcinogenic effects linked to arsenic compounds.
Arsine, difluorophenyl- has limited applications due to its toxicity but may find use in:
Despite its applications, strict regulations govern its use due to safety concerns associated with arsenic exposure.
The foundation of arylarsine synthesis began with classical reduction methods. Adolf von Baeyer's pioneering 19th-century work demonstrated that arsenic trioxide (As₂O₃) could be reduced by zinc in acidic media (e.g., sulfuric acid) to generate arsine (AsH₃), a precursor to organoarsenicals [1]. This reaction, formalized as:As₂O₃ + 6Zn + 6H₂SO₄ → 2AsH₃ + 6ZnSO₄ + 3H₂O,enabled the development of the Marsh test for arsenic detection, leveraging AsH₃'s thermal decomposition into elemental arsenic and hydrogen [1]. By the early 20th century, this approach evolved to synthesize aryl derivatives. Sodium arsenide (Na₃As), prepared from arsenic metal and sodium, proved critical for nucleophilic arsenide transfer. For example, reacting Na₃As with aryl halides yielded arylarsines:Na₃As + 3ArBr → AsAr₃ + 3NaBr [1].
Table 1: Evolution of Key Arylarsine Synthetic Methods
Era | Method | Reagents | Limitations |
---|---|---|---|
Late 1800s | Zinc/Acid Reduction | As₂O₃, Zn, H₂SO₄ | Low yield; requires gaseous AsH₃ |
Early 1900s | Sodium Arsenide Alkylation | Na₃As, R-X (X=Cl, Br) | Sensitivity to moisture/air |
Mid-1900s | Arsenic Trichloride Arylation | AsCl₃, ArMgBr (Grignard) | Competing side reactions; purification challenges |
Modern refinements replaced hazardous intermediates with metal-catalyzed couplings. For instance, palladium-catalyzed reactions of arsenic trichloride (AsCl₃) with aryl boronic acids now enable selective access to triarylarsines under milder conditions [1] [5].
Fluorinated organoarsenicals emerged to address material science demands, particularly in semiconductors. The intrinsic properties of arsenic—including its ability to act as an n-type dopant in silicon and germanium—were enhanced by fluorination, which improves thermal stability and electron affinity [1] [5]. Difluorophenyl-arsine represents a specialized subclass where fluorine atoms modulate electronic properties. The ortho/meta/para-difluorophenyl isomers offer distinct steric and electronic profiles:
Applications initially focused on advanced materials, such as precursors for arsenic-containing III-V semiconductors (e.g., gallium arsenide). The shift toward fluorinated variants aligned with semiconductor industry needs for high-purity, volatile precursors compatible with chemical vapor deposition (CVD) [1] [5]. Difluorophenyl-arsine’s development thus reflects a convergence of synthetic innovation and industrial application, diverging from earlier, less stable aliphatic arsines.
The Michaelis-Rabinerson reaction—a cornerstone of modern arsine chemistry—enables direct hydroarsination of olefins. This acid-catalyzed process, formalized as AsH₃ + R-CH=CH₂ → R-CH₂-CH₂-AsH₂, overcomes limitations of classical methods by avoiding pyrophoric intermediates [2]. Key advancements include:
Table 2: Classical vs. Acid-Catalyzed Hydroarsination
Parameter | Classical (Na₃As/R-X) | Michaelis-Rabinerson (AsH₃/Olefin) |
---|---|---|
Yield | 40-60% | 70-85% |
Byproducts | Metallic salts | Oligomers |
Functional Group Tolerance | Low | Moderate to High |
Scalability | Limited | Industrial |
For difluorophenyl-arsine, this protocol allows stepwise construction. First, hydroarsination of 1,2-difluorostyrene yields alkyl-difluorophenyl arsines, which can be dehydrogenated to the target aryl species. Crucially, the method ensures minimal metallic impurities, essential for semiconductor applications [2]. Modern iterations employ sub-atmospheric gas sources for AsH₃ delivery, enhancing safety and precision [1].
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